Dimethyl 5-(bromomethyl)isophthalate
Overview
Description
Dimethyl 5-(bromomethyl)isophthalate is a white to beige to light yellow solid . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C11H11BrO4 . The InChI code is 1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 . The SMILES string is COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC .
Physical and Chemical Properties Analysis
This compound is insoluble in water . Its molecular weight is 287.11 g/mol . The melting point is 123-126 °C . The boiling point is predicted to be 372.3±37.0 °C . The predicted density is 1.474±0.06 g/cm3 .
Scientific Research Applications
Synthesis Research and Optical Activity
- Optical Activity and Synthesis Conditions : The synthesis conditions of dimethyl 5-(bromomethyl)isophthalate variants have been investigated, leading to the development of compounds with specific optical activities. This involves esterification processes and reactions with other compounds, resulting in different yields and properties (Pen, 2014).
Polymerization and Supramolecule Formation
- Polymerization Initiator : this compound derivatives have been used as initiators for the atom transfer radical polymerization of styrene. This process exhibits controlled/living free radical polymerization characteristics, leading to polymers with controlled molecular weight and narrow polydispersity (Tao et al., 2007).
Ligand in Gold Chemistry
- Model Complexes for Macrocyclic Gold Compounds : In gold(I) chemistry, derivatives of this compound have been used as ligands to form model complexes. These complexes serve as models for macrocyclic gold compounds, showcasing Au···Au interactions and providing insights into the potential applications in gold(I) compound development (Wiedemann et al., 2009).
Antibacterial and Antioxidant Properties
- Phthalocyanine Synthesis and Biological Activities : Synthesis of Zinc, Cobalt, Copper, and Nickel phthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has shown notable antioxidant and antibacterial properties. These novel compounds have been characterized and evaluated for their biological activities, indicating their potential in medical and environmental applications (AğirtaŞ et al., 2015).
Cardioprotective and Antioxidant Effects
- Therapeutic Potential in Cardiovascular Pathology : Research on dimethyl-5-(bioguanide-1-il)isophthalate has predicted and demonstrated cardioprotective and antioxidant properties. This substance was tested in experimental models of cardiovascular pathology, indicating its therapeutic potential in treating conditions like rheumatoid arthritis (Popova et al., 2017).
Sensitizer Synthesis for Metal Oxide Semiconductors
- Electron Injection Dynamics in Semiconductor Nanoparticles : this compound derivatives have been synthesized and used as sensitizers for studying electron injection dynamics at the interface of metal oxide semiconductor nanoparticles. This research is crucial for developing advanced materialsin photovoltaics and electronics (Wang, Schlegel, & Galoppini, 2002).
Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes
- Novel Pincer Type Compounds : The synthesis and characterization of pincer type bicyclic diacyloxy- and diazaselenuranes have been reported, where dimethyl 2-bromo-5-tert-butylisophthalate plays a key role. These studies contribute to our understanding of the structural and electronic properties of novel chalcogen-based compounds (Selvakumar et al., 2011).
Antibacterial Activities of Organic Derivatives
- Antibacterial Properties of Derivatives : Derivatives of dimethyl isophthalate have been shown to possess significant antibacterial activities. These compounds, synthesized through various chemical processes, have been evaluated against bacteria like S. aureus, indicating their potential in antimicrobial applications (Li, Dan, & Fu, 2008).
Hydrogen-Bonded Organic Frameworks
- Application in HOFs : 5-Bromoisophthalic acid, a related compound, has been studied for its hydrogen bonding properties, crucial in the development of Hydrogen-bonded Organic Frameworks (HOFs). This research is significant for optimizing the reversible structural transformations in HOFs (Ramanna, Tonannavar, & Tonannavar, 2021).
Reduction of Flammability in Polyurethane Foams
- Flame Retardant Application : The residue from the recrystallization of dimethyl terephthalate/isophthalate has been shown to be effective in producing solid polyurethane foams with reduced flammability. This suggests the potential use of this compound derivatives in enhancing the safety of polyurethane-based materials (Troev, Todorov, & Borisov, 1984).
Solubility Studies for Industrial Applications
- Solubility Research : The solubility of sodium dimethyl isophthalate-5-sulfonate has been studied in various solvents, providing valuable data for its application in industrial processes (Jiang, Gao, Yu, & Qin, 2000).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVCUVXGMLDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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